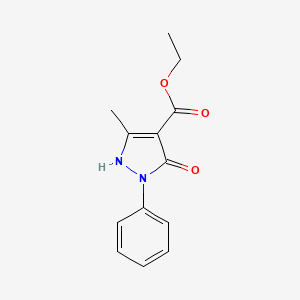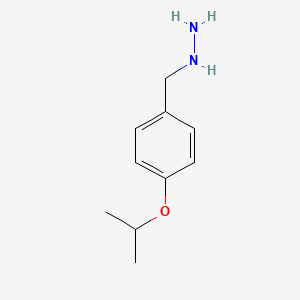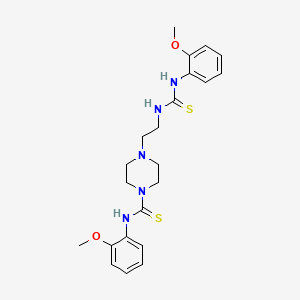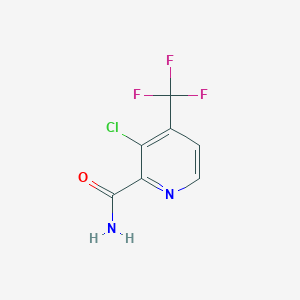![molecular formula C24H20ClN5O2 B12510586 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylpyrazol group, and an oxazolo-benzazepin core
Méthodes De Préparation
The synthesis of 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Formation of the oxazolo-benzazepin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: Typically done via electrophilic aromatic substitution.
Attachment of the methylpyrazol group: This step often involves nucleophilic substitution reactions.
Final acetamide formation: Achieved through amidation reactions using acetic anhydride or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Des Réactions Chimiques
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide include:
Benzazepines: Compounds with a similar core structure but different functional groups.
Pyrazoles: Compounds containing the pyrazole ring, which may have different substituents.
Chlorophenyl derivatives: Compounds with the chlorophenyl group but different core structures.
The uniqueness of 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-d
Propriétés
Formule moléculaire |
C24H20ClN5O2 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31) |
Clé InChI |
QFLGNZXBWIQDLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)

![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)






![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)

![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
